Product packaging for Pyrimido[1,2-a]purin-10(1H)-one(Cat. No.:CAS No. 103408-45-3)

Pyrimido[1,2-a]purin-10(1H)-one

Cat. No.: B131624
CAS No.: 103408-45-3
M. Wt: 187.16 g/mol
InChI Key: ZREGNVKUSNORFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrimido[1,2-a]purin-10(1H)-one, commonly known as M1G, is a predominant exocyclic DNA adduct that serves as a critical biomarker for endogenous oxidative damage . This adduct is formed in genomic DNA through the reaction of deoxyguanosine residues with malondialdehyde (MDA), a major peroxidation product of membrane lipids, or with base propenal, a product of DNA oxidation . M1G is recognized as a reactive electrophile within the genome and has been detected at significant levels in the DNA of healthy humans, making it a subject of high interest in studying the links between oxidative stress, inflammation, and carcinogenesis . Its presence is considered a reliable measure of oxidative DNA damage, as it is less prone to artifactual formation during DNA isolation compared to other lesions like base oxidations . Research applications for M1G include its use as a biomarker in mass spectrometry-based assays to investigate DNA damage and repair mechanisms, to assess the genotoxic impact of inflammatory processes and certain cancer chemotherapies, and to study the molecular basis of its mutagenicity, which includes base pair substitutions and frameshift mutations . Furthermore, studies have shown that the deoxyribose form of this adduct, M1dG, undergoes rapid oxidative metabolism in biological systems to form 6-oxo-M1dG, a reaction potentially mediated by enzymes such as xanthine oxidase and aldehyde oxidase . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N5O B131624 Pyrimido[1,2-a]purin-10(1H)-one CAS No. 103408-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREGNVKUSNORFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145820
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103408-45-3
Record name Pyrimido[1,2-a]purin-10(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103408-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103408453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Conformation Analysis of Pyrimido 1,2 a Purin 10 1h One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of Pyrimido[1,2-a]purin-10(1H)-one, providing detailed insights into its atomic connectivity and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For a molecule such as this compound, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would similarly identify the number of non-equivalent carbon atoms and their functional types (e.g., C=O, C=N, aromatic C-H).

While NMR is a critical tool for the structural elucidation of related pyrimidine (B1678525) and purine (B94841) derivatives, specific, publicly documented ¹H and ¹³C NMR chemical shift assignments for isolated this compound are not extensively available in the reviewed scientific literature. However, analysis of its deoxyguanosine adduct, a closely related structure, has been accomplished using high-resolution NMR to establish its structural features within DNA.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns for structural confirmation.

This compound has a calculated molecular weight of 187.16 g/mol and a monoisotopic mass of 187.04940980 Da. nih.govbiosynth.com High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) is a key method for its detection and quantification. oup.com

Experimental data obtained via liquid chromatography-mass spectrometry (LC-MS) using an Orbitrap Fusion instrument with electrospray ionization (ESI) in positive mode confirms the expected protonated molecule [M+H]⁺ at a precursor m/z of 188.0567. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented, provide further structural verification. The fragmentation patterns are dependent on the collision energy applied.

Table 1: Experimental Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₈H₅N₅O nih.gov
Monoisotopic Mass187.04941 Da nih.gov
Precursor Ion[M+H]⁺ nih.gov
Precursor m/z188.0567 nih.gov
InstrumentOrbitrap Fusion, Thermo Scientific nih.gov
IonizationElectrospray Ionization (ESI), Positive Mode nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural analysis. IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, one would expect to observe characteristic absorption bands for the N-H group, C=O (ketone) stretching, C=N, and C=C bonds within the fused aromatic ring system.

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is useful for analyzing compounds with conjugated systems, such as the fused heterocyclic rings in this compound. While studies involving the compound have listed "Spectrophotometry, Ultraviolet" as a methodology, specific spectral data such as λmax values are not detailed in the available research. nih.gov

Conformational Dynamics and Stereochemical Aspects

Detailed experimental or computational studies on the conformational dynamics and stereochemical aspects of the isolated this compound molecule are not prominently featured in the reviewed literature. Such analyses would typically involve computational modeling or advanced NMR techniques to investigate the planarity of the ring system and potential rotational barriers.

Tautomeric Equilibria and Isomeric Forms of this compound

This compound, particularly in the context of its formation as a DNA adduct from malondialdehyde, is known to exist in a significant chemical equilibrium. researchgate.net This equilibrium involves the stable, ring-closed heterocyclic structure and a ring-opened tautomeric form, N²-(3-oxo-1-propenyl)guanosine. nih.govresearchgate.net The existence of this equilibrium has been a confounding factor in its analysis, as the reactive aldehyde in the ring-opened form can be lost during sample preparation. researchgate.net

Reactivity and Interaction Mechanisms with Biomolecules

Pyrimido[1,2-a]purin-10(1H)-one as a Reactive Electrophile in Biological Systems

This compound, also known as M1G, is recognized as a reactive electrophile within the human genome. researchgate.netnih.gov This reactivity allows it to interact with cellular nucleophiles, potentially forming novel cross-linked adducts. researchgate.netnih.gov Studies have shown that M1G can react directly with nucleophiles at neutral pH. For instance, its reaction with hydroxylamines to form oximes occurs at a rate at least 150 times faster than its hydrolysis to N2-(3-oxo-1-propenyl)deoxyguanosine. nih.gov This intrinsic reactivity highlights its potential to engage in various biological interactions beyond simple hydrolysis. The electrophilic nature of M1G is a key factor in its genotoxicity and its role as a biomarker for oxidative stress and lipid peroxidation. researchgate.net

Formation Mechanisms of this compound Adducts with Deoxyguanosine in DNA

The formation of 3-(2'-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (M1dG), the deoxyguanosine adduct of M1G, is a significant consequence of cellular oxidative stress. researchgate.net This DNA lesion arises from both endogenous and exogenous sources of reactive aldehydes.

Reaction Pathways Involving Malondialdehyde (MDA) and Base Propenals

Malondialdehyde (MDA), a natural byproduct of lipid peroxidation and prostaglandin (B15479496) biosynthesis, is a primary precursor to the formation of M1dG. researchgate.netnih.govnih.govresearchgate.net MDA reacts with deoxyguanosine residues in DNA to form this exocyclic adduct. nih.gov Similarly, base propenals, which are generated from oxidative damage to DNA, also contribute to the formation of M1dG. researchgate.netnih.gov The reaction involves the formation of a Schiff base between the aldehyde and the exocyclic amine of guanine (B1146940), followed by cyclization and dehydration to yield the stable pyrimidopurinone structure.

Contribution of Reactive Oxygen Species (ROS) and Lipid Peroxidation Products

Reactive oxygen species (ROS) are a major driver of M1G formation through their role in inducing lipid peroxidation. nih.gov The peroxidation of polyunsaturated fatty acids in cellular membranes generates MDA and other reactive aldehydes that can subsequently react with DNA. researchgate.netoup.com Therefore, M1G is considered a secondary DNA damage product, arising from the primary insult of ROS on lipids. nih.govoup.com The levels of M1G adducts in DNA are significantly influenced by the extent of ROS production, making it a reliable biomarker for assessing oxidative DNA damage. nih.gov

Role of Site-Specific Free Radical Attack on the DNA Backbone

An alternative pathway to M1G formation involves a site-specific free radical attack on the DNA backbone itself. oup.comscispace.com This process can generate reactive species that lead to the formation of M1G, independent of lipid peroxidation-derived aldehydes. This pathway underscores the diverse mechanisms through which oxidative stress can lead to the formation of this specific DNA adduct.

Molecular Mechanisms of Adduct Rearrangement and Chemical Stability in DNA

The M1dG adduct, once formed within DNA, is not static and can undergo structural rearrangements that are influenced by the DNA environment.

Duplex DNA Catalysis in Adduct Transformation

The structure of duplex DNA plays a crucial role in the chemical transformation of the M1dG adduct. nih.gov When M1dG is positioned opposite a cytosine base in a DNA duplex at neutral pH, it undergoes a spontaneous and quantitative conversion to its ring-opened derivative, N2-(3-oxo-1-propenyl)-dG. nih.gov This ring-opening reaction is reversible upon thermal denaturation of the DNA. nih.gov Interestingly, this transformation does not occur in single-stranded DNA or when M1G is paired with thymine, indicating a specific catalytic role for the duplex environment and the opposing cytosine. nih.gov

A proposed mechanism for this duplex-catalyzed rearrangement involves the exocyclic amino group of the complementary cytosine attacking the C8 position of the M1G exocyclic ring. nih.gov This attack facilitates the opening of the ring through the formation of a transient Schiff base. Subsequent hydrolysis of this intermediate regenerates the cytosine and produces the N2-(3-oxo-1-propenyl)-dG adduct. nih.gov This catalytic activity of duplex DNA highlights its active role in modulating the structure and potential biological consequences of DNA lesions.

The reverse reaction, the ring-closure of N2-(3-oxo-1-propenyl)deoxyguanosine to form M1dG, is subject to general-acid catalysis. researchgate.netnih.gov This process is biphasic, involving the rapid formation of an intermediate followed by a slower conversion to the final M1dG adduct. researchgate.netnih.gov The denaturation of a DNA duplex has been shown to enhance this ring-closure reaction. researchgate.netnih.gov

Table 1: Key Molecules and Their Roles in this compound Chemistry

Compound NameAbbreviationRole
This compoundM1GA reactive electrophile and a product of oxidative stress.
3-(2'-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-oneM1dGThe DNA adduct formed from the reaction of M1G precursors with deoxyguanosine.
MalondialdehydeMDAA key precursor for M1G formation, generated from lipid peroxidation.
N2-(3-oxo-1-propenyl)deoxyguanosineN2-OPdGA ring-opened derivative of the M1dG adduct, formed within duplex DNA.
Reactive Oxygen SpeciesROSInducers of lipid peroxidation and DNA damage, leading to M1G formation.

Table 2: Factors Influencing M1dG Adduct Dynamics

FactorEffect on M1dGMechanism
Duplex DNA with complementary CytosinePromotes ring-opening to N2-OPdGCatalysis via transient Schiff base formation. nih.gov
Single-stranded DNAStabilizes the ring-closed M1dG formLack of catalytic partner and specific conformation. nih.gov
General Acid ConditionsPromotes ring-closure of N2-OPdG to M1dGCatalyzes the dehydration step in the cyclization reaction. researchgate.netnih.gov
Thermal DenaturationReverses the ring-opening of M1dGDisrupts the catalytic duplex structure. nih.gov

Interconversion between Ring-Closed and Ring-Opened Adduct Forms

The DNA adduct pyrimido[1,2-a]purin-10(3H)-one (M1G), formed from the reaction of deoxyguanosine with malondialdehyde or base propenals, exists in a dynamic equilibrium between a ring-closed form and a ring-opened aldehyde form. researchgate.net This ring-opened structure is chemically identified as N(2)-(3-oxo-1-propenyl)deoxyguanosine. nih.gov The existence of this equilibrium has posed challenges for analytical detection, as the aldehydic form can be lost during analysis through reactions with amines or proteins. researchgate.net To address this, a method utilizing an aldehyde reactive probe (ARP) has been developed to create a stable conjugate with the ring-opened adduct, minimizing its loss during measurement. researchgate.net

Historically, it was uncertain whether the ring-closed M1G adduct reacts directly with nucleophiles or if it first hydrolyzes under basic conditions to its ring-opened counterpart before reacting. nih.gov However, research has demonstrated that the ring-closed form is, in fact, directly reactive. nih.gov Studies have shown that M1G reacts with hydroxylamines at a neutral pH of 7. nih.gov The rate of this reaction is at least 150 times faster than the rate at which the ring-closed adduct hydrolyzes to its ring-opened form. nih.gov This indicates that the ring-closed this compound is a reactive species in its own right and does not necessarily require conversion to the ring-opened aldehyde to interact with nucleophiles. nih.gov

Structure-Reactivity Relationships in this compound Adduct Formation and Transformation

The chemical structure of this compound (M1G) defines it as a reactive electrophile within the genome. researchgate.netnih.gov This electrophilicity is central to its reactivity with various nucleophiles, and the nature of these interactions is often dependent on environmental conditions such as pH. researchgate.net

Research findings have illuminated specific structure-reactivity relationships:

Reaction with Amines: At an elevated (basic) pH, M1G has been shown to couple with amines. For instance, it reacts with tris(hydroxymethyl)aminomethane to form an enaminoimine. nih.gov

Reaction with Hydroxylamines: At a neutral pH, M1G reacts readily with hydroxylamines to form oximes. nih.gov This reactivity at physiological pH underscores its potential for interaction within a cellular environment. nih.gov

Reaction with Hydrazines: M1G's electrophilic character allows it to react rapidly with hydrazines. researchgate.net Pentafluorophenylhydrazine, for example, reacts with the M1G adduct to form a stable hydrazone conjugate. researchgate.net

These reactions highlight that the M1G adduct is not an inert lesion but a chemically active structure capable of undergoing further transformations upon interacting with various nucleophilic species. researchgate.netnih.gov The formation of M1G adducts has been quantified in various tissues, indicating its prevalence as a marker of oxidative stress. oup.comnih.govnih.gov

Below is a table detailing the levels of M1G adducts found in the DNA of different tissues in control male rats, illustrating the in vivo formation of this adduct. oup.comnih.gov

TissueDNA TypeM1G Adducts / 10⁸ Nucleotides
BrainNuclear0.8
LiverNuclear1.1
LiverMitochondrial~2.2
KidneyNuclear1.1
PancreasNuclear1.1
LungNuclear1.8
HeartNuclear4.2

This table presents data on the number of M1G adducts found per 10⁸ nucleotides in various tissues of control male rats. The data shows approximately a 2-fold greater number of M1G adducts in mitochondrial DNA from liver tissue compared to liver nuclear DNA. oup.comnih.gov

Potential for this compound to Form Novel Cross-Linked Adducts with Cellular Nucleophiles

The established electrophilicity of the this compound (M1G) adduct within DNA points to its potential to react with endogenous nucleophiles. nih.gov This reactivity suggests that M1G is not merely a stable end-product of DNA damage but may act as an intermediate that can form more complex lesions. researchgate.netnih.gov

The observation that M1G reacts efficiently with nucleophilic compounds like hydroxylamines at neutral pH provides a strong basis for this hypothesis. nih.gov These findings indicate that M1G, as an electrophile present in the human genome, has the potential to react with various cellular nucleophiles. nih.gov Such reactions could lead to the formation of novel, cross-linked adducts between DNA and other cellular macromolecules, such as proteins or other nucleic acid segments. nih.gov The formation of such cross-links represents a significant type of DNA damage with potentially serious consequences for cellular processes like replication and transcription.

Biochemical Pathways and Molecular Consequences of Pyrimido 1,2 a Purin 10 1h One Adducts

Endogenous Formation and Quantitative Occurrence of Pyrimido[1,2-a]purin-10(1H)-one Adducts in Genomic DNA

This compound (M1G) is a DNA adduct that forms endogenously, meaning it is produced within the body. acs.orgnih.govacs.org Its formation is a consequence of cellular processes such as lipid peroxidation and oxidative damage to DNA. researchgate.netnih.govoup.com Specifically, M1G arises from the reaction of deoxyguanosine residues in DNA with reactive aldehydes like malondialdehyde (MDA) and base propenals. researchgate.netnih.govnih.gov MDA is a natural product of the enzymatic breakdown of fats in the body, while base propenals can be generated from the oxidative degradation of the deoxyribose sugar in the DNA backbone. acs.orgnih.gov

The presence of M1G has been detected in the genomic DNA of healthy individuals, indicating that its formation is a common event. researchgate.netnih.gov Quantitative analyses have been performed to determine the levels of M1G in various tissues. For instance, in control male rats, the number of M1G adducts in nuclear DNA was measured in several organs. nih.govscispace.com These studies have also revealed that mitochondrial DNA can contain a higher number of M1G adducts compared to nuclear DNA in the same tissue. oup.comnih.gov The levels of M1G adducts in the nuclear DNA of different rat organs are presented in the table below.

Table 1: Quantitative Occurrence of M1G Adducts in Rat Organs

Organ M1G Adducts / 10⁸ Nucleotides
Brain 0.8
Liver 1.1
Kidney 1.1
Pancreas 1.1
Lung 1.8
Heart 4.2

Data sourced from studies on control male rats. nih.govscispace.com

Molecular Metabolism and Biotransformation of this compound Adducts

Once formed, M1G adducts can be removed from DNA through repair processes and subsequently undergo metabolic transformations. acs.orgnih.govacs.org The study of the metabolism of these adducts is crucial for understanding their ultimate fate in the body and their potential as biomarkers of oxidative stress. acs.orgnih.govacs.orgnih.gov

Identification and Characterization of Primary Metabolites (e.g., 6-oxo-M1G)

The primary metabolic pathway for M1G involves oxidation. In vitro studies using rat liver cytosol have shown that M1G is metabolized into two main products. acs.orgnih.govacs.org The initial oxidation occurs at the 6-position of the pyrimido ring, leading to the formation of 6-oxo-M1G . acs.orgnih.govacs.org This metabolite can then undergo a second oxidation at the 2-position of the imidazole (B134444) ring to yield 2,6-dioxo-M1G . acs.orgnih.gov The identity of these metabolites has been confirmed through techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govacs.org

Further in vivo studies in rats have demonstrated that 6-oxo-M1G is the principal metabolite of M1G, accounting for a significant percentage of the administered dose. nih.gov When M1G is administered to rats, both M1G and its oxidized metabolites, including 6-oxo-M1G, are excreted in the urine. acs.org This suggests that these metabolites could serve as potential non-invasive biomarkers for assessing the extent of M1G formation in genomic DNA. acs.orgnih.gov

Enzymatic Pathways Involved in Adduct Oxidation (e.g., Xanthine (B1682287) Oxidase, Aldehyde Oxidase)

The enzymatic machinery responsible for the oxidation of M1G has been investigated. Studies have identified Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) as the key enzymes involved in this metabolic process. acs.orgacs.org Both XO and AO are cytosolic enzymes known for their broad substrate specificity, including the oxidation of various aldehydes and heterocyclic compounds. wikipedia.orgresearchgate.netnih.gov

In rat liver cytosol, experiments using inhibitors have shown that allopurinol (B61711), a known inhibitor of XO, significantly reduces the metabolism of M1G. acs.orgnih.govacs.org Specifically, allopurinol was found to inhibit approximately 75% of M1G metabolism and completely block the conversion of 6-oxo-M1G to 2,6-dioxo-M1G. acs.orgnih.govacs.org This indicates that xanthine oxidase is the primary enzyme responsible for the oxidation of M1G in this system. acs.orgnih.govacs.org While both M1G and its deoxynucleoside form, M1dG, are substrates for these enzymes, the base adduct M1G appears to be a better substrate for enzymatic oxidation. acs.orgnih.gov

Table 2: Kinetic Parameters of M1G and its Metabolites in Rat Liver Cytosol

Substrate K_m (μM) v_max/K_m (min⁻¹ mg⁻¹)
M1G 105 0.005
6-oxo-M1G 210 0.005
M1dG - 0.001

Data from in vitro studies with rat liver cytosol. acs.orgnih.govacs.org

Impact of this compound Adducts on DNA Replication Fidelity and Processivity

The presence of DNA adducts can interfere with the processes of DNA transcription and replication. nih.govlabster.com If not repaired, these lesions can lead to mutations and potentially contribute to the initiation of diseases like cancer. nih.gov The M1dG adduct, the deoxynucleoside form of M1G, has been shown to block DNA replication. researchgate.net When M1dG is present in a DNA template, it can cause DNA polymerase to stall, thus impeding the processivity of replication. researchgate.net Furthermore, the bypass of such lesions by specialized DNA polymerases can be error-prone, leading to the incorporation of incorrect nucleotides and resulting in mutations. researchgate.net The structural conformation of the adduct within the DNA helix and the specific DNA polymerase involved can influence the type and frequency of mutations induced. nih.gov

Molecular Mechanisms of DNA Repair Pathway Recognition and Processing of this compound Adducts

To counteract the deleterious effects of DNA damage, cells possess sophisticated DNA repair mechanisms. labster.com The M1G adduct is primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.gov

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair is a versatile DNA repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. nih.govnih.gov The NER pathway can be broadly divided into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). nih.gov GG-NER surveys the entire genome for DNA damage, while TC-NER specifically removes lesions from the transcribed strand of active genes. nih.gov

The core process of NER involves the recognition of the DNA lesion, followed by the excision of a short, single-stranded DNA fragment containing the adduct. nih.gov This is achieved through dual incisions made on either side of the damage. youtube.com In eukaryotes, this process requires a complex interplay of several proteins. nih.gov After the damaged fragment is removed, the resulting gap is filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase, restoring the integrity of the DNA molecule. youtube.com The M1dG adduct has been identified as a substrate for the NER pathway, highlighting the cell's ability to recognize and eliminate this form of endogenous DNA damage. nih.gov

Error-Prone DNA Polymerase Bypass Strategies (e.g., Y-family DNA polymerase hpol η)

When a high-fidelity replicative DNA polymerase encounters a bulky lesion like the M1dG adduct, the replication fork typically stalls. To overcome this blockage and complete DNA replication, cells employ specialized translesion synthesis (TLS) polymerases. nih.govplos.org The Y-family of DNA polymerases, which includes human polymerases Pol η, Pol ι, Pol κ, and Rev1, are key players in this process. nih.gov These polymerases are characterized by an open, flexible active site that can accommodate distorted or damaged template bases that would block replicative polymerases. nih.gov However, this flexibility comes at the cost of lower fidelity when copying undamaged DNA and a lack of 3'–5' proofreading exonuclease activity. nih.gov

While M1dG itself can be a block, its oxidized derivative, 3-(2-deoxy-β-D-erythropentofuranosyl)-pyrimido[1,2-f]purine-6,10(3H,5H)-dione (6-oxo-M1dG), has been identified as a potent blocker of DNA replication. researchgate.net This oxidized lesion is a specific substrate for error-prone mutagenic bypass by the Y-family DNA polymerase hpol η (Pol η). researchgate.net Human Pol η is particularly noteworthy for its ability to bypass certain DNA lesions. While it can perform error-free bypass of some common lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), its action on other adducts can be mutagenic. nih.govdp.tech

The bypass of M1dG and its derivatives by Y-family polymerases is an error-prone process that introduces specific mutations into the DNA sequence. The unique, albeit low-fidelity, mechanism of these polymerases allows for the insertion of a nucleotide opposite the lesion, preventing a complete halt in replication but often at the expense of genetic accuracy.

PropertyDescription
Enzyme Family Y-Family DNA Polymerases nih.gov
Key Human Members Pol η, Pol ι, Pol κ, Rev1 nih.gov
Primary Function Translesion Synthesis (TLS) to bypass DNA damage plos.org
Active Site Open and flexible, accommodating damaged bases nih.gov
Fidelity Low on undamaged DNA; variable on damaged templates nih.gov
Proofreading Lacks 3'–5' exonuclease activity nih.gov
M1dG-related Substrate 6-oxo-M1dG, an oxidized form of the adduct researchgate.net
Key Bypass Polymerase Human DNA polymerase η (hpol η) researchgate.net

Role of this compound Adducts in DNA Damage Response Signaling

The formation of M1dG adducts serves as a signal for the activation of the broader DNA Damage Response (DDR), a complex network of signaling pathways that coordinates DNA repair, cell cycle checkpoints, and, in some cases, programmed cell death. The presence of these lesions, which distort the DNA helix and impede replication, is a clear indicator of genomic distress.

M1dG is considered a reliable biomarker for assessing oxidative DNA damage because its levels are significantly affected by the production of reactive oxygen species (ROS) but not by the procedures used to isolate DNA. oup.comnih.gov Studies in rats have shown varying levels of M1G adducts across different organs, with the highest concentrations found in the heart. nih.gov Furthermore, mitochondrial DNA has been found to contain approximately twice the number of M1G adducts compared to nuclear DNA in liver tissue, which is consistent with the high levels of ROS produced during mitochondrial respiration. oup.comnih.gov

The recognition of M1G adducts or the stalled replication forks they cause can initiate DDR signaling. This typically involves the recruitment of sensor proteins to the site of damage, which in turn activate transducer kinases. These kinases then phosphorylate a multitude of downstream effector proteins that execute the various functions of the DDR. While the specific pathways directly initiated by M1G are a subject of ongoing research, the recruitment of TLS polymerases like Pol η is itself a component of the DDR, representing a DNA damage tolerance branch of the response. escholarship.org This tolerance mechanism allows the cell to complete replication, albeit with the risk of introducing mutations, providing an opportunity for other repair pathways, such as base excision repair, to remove the lesion later.

Tissue (Control Male Rats)M1G Adducts / 10⁸ Nucleotides
Brain0.8 nih.gov
Liver (Nuclear DNA)1.1 nih.gov
Kidney1.1 nih.gov
Pancreas1.1 nih.gov
Lung1.8 nih.gov
Heart4.2 nih.gov
Liver (Mitochondrial DNA)~2.2 (2-fold greater than nuclear) nih.gov

Computational Chemistry and Molecular Modeling Studies of Pyrimido 1,2 a Purin 10 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Pyrimido[1,2-a]purin-10(1H)-one. While specific comprehensive quantum chemical studies focusing solely on the electronic properties of isolated this compound are not extensively detailed in the searched literature, the electrophilic nature of this compound is well-established through experimental observations. researchgate.netnih.gov It is known to be highly reactive towards nucleophiles. researchgate.netnih.gov

Studies on related pyrimidine (B1678525) derivatives often employ methods like Density Functional Theory (DFT) to calculate key electronic parameters that govern reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). For instance, in studies of other pyrimidine systems, lower LUMO energy is indicative of a higher susceptibility to nucleophilic attack.

Table 1: Key Electronic Parameters from Quantum Chemical Calculations (Hypothetical for this compound based on related compounds)

ParameterPredicted Significance for this compound
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy A lower value suggests a greater electrophilic character and susceptibility to nucleophilic attack.
HOMO-LUMO Gap A smaller gap implies higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for electrophilic and nucleophilic attacks respectively.

Future quantum chemical calculations on this compound would be invaluable in quantifying its reactivity, corroborating experimental findings, and providing a deeper understanding of its reaction mechanisms at a molecular level.

Molecular Dynamics Simulations of this compound Adducts within DNA Structures

This compound, often referred to as M1G, is a significant exocyclic DNA adduct. researchgate.netnih.gov Molecular dynamics (MD) simulations are a powerful tool to investigate the structural and dynamic consequences of such adducts within the DNA double helix. While specific and extensive MD simulation studies exclusively on M1G within DNA are not prevalent in the provided results, the principles of such studies on other DNA adducts can be extrapolated.

MD simulations can provide insights into:

Structural Distortions: The presence of the bulky M1G adduct can cause local and global distortions in the DNA structure, such as bending, unwinding, and changes in groove dimensions.

Hydrogen Bonding: The formation and disruption of hydrogen bonds between the adducted guanine (B1146940) and its complementary cytosine base, as well as with neighboring base pairs.

Conformational Dynamics: The flexibility and motion of the adduct within the DNA helix, including its orientation (e.g., intercalated or in the major/minor groove).

Solvent Accessibility: Changes in the exposure of the adduct and surrounding DNA regions to the solvent.

These structural perturbations are critical as they can interfere with DNA replication and transcription, and influence the recognition and processing by DNA repair enzymes. For other types of DNA adducts, MD simulations have shown that the extent of helical distortion can correlate with the efficiency of DNA repair. nih.gov Adducts that cause minimal distortion may evade repair, leading to mutations.

Table 2: Potential Insights from Molecular Dynamics Simulations of M1G-DNA Adducts

ParameterPotential Finding for M1G in DNABiological Implication
Root Mean Square Deviation (RMSD) Increased RMSD of the adducted region compared to unmodified DNA, indicating structural instability.Disruption of normal DNA function.
Helical Parameters (e.g., twist, rise, slide) Localized changes in these parameters at and near the adduct site.Altered DNA topology affecting protein recognition.
Inter-base Hydrogen Bonds Weakening or loss of Watson-Crick hydrogen bonds at the adduct site.Potential for mispairing during replication.
Adduct Conformation Predominant orientation of the M1G moiety within the DNA helix.Influences interaction with DNA polymerases and repair proteins.

Docking Studies for Molecular Recognition of this compound by Enzymes and Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its recognition by and interaction with various proteins, particularly DNA repair enzymes and DNA polymerases.

Although the search results did not yield specific molecular docking studies of this compound with enzymes, research on other pyrimidine derivatives highlights the utility of this approach. nih.govdergipark.org.tr For the M1G adduct within a DNA strand, docking simulations could predict:

The binding affinity and mode of interaction with the active site of DNA glycosylases or nucleotide excision repair (NER) proteins.

Key amino acid residues involved in recognizing the adduct.

The structural basis for why some polymerases might bypass the lesion while others stall.

Table 3: Hypothetical Docking Study of M1G-DNA with a DNA Repair Enzyme

ParameterHypothetical FindingSignificance
Binding Energy/Docking Score A favorable (negative) binding energy for the M1G-DNA complex in the enzyme's active site.Suggests the enzyme can recognize and bind to the damaged DNA.
Key Interacting Residues Identification of specific amino acids forming hydrogen bonds, electrostatic, or hydrophobic interactions with the M1G adduct.Provides targets for mutagenesis studies to validate the binding mode.
Conformational Changes Induced fit of the enzyme upon binding to the adducted DNA.Elucidates the mechanism of adduct recognition and processing.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are typically developed for a series of structurally related analogs.

No specific QSAR or QSRR studies for analogs of this compound were identified in the search results. However, QSAR studies on other classes of pyrimidine derivatives have been successful in predicting their biological activities. dergipark.org.trresearchgate.net

A hypothetical QSAR/QSRR study on this compound analogs could involve:

Synthesizing or computationally designing a series of analogs with variations at different positions of the purine (B94841) or pyrimidine rings.

Experimentally measuring their reactivity (e.g., rate of reaction with a nucleophile) or a specific biological activity (e.g., mutagenicity or inhibition of a particular enzyme).

Calculating a set of molecular descriptors for each analog, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Developing a mathematical model that relates the descriptors to the observed activity/reactivity.

Table 4: Potential Descriptors for a QSAR/QSRR Study of this compound Analogs

Descriptor TypeExample DescriptorsPotential Correlation with Reactivity/Activity
Electronic HOMO/LUMO energies, Dipole Moment, Partial ChargesAnalogs with lower LUMO energy might exhibit higher reactivity towards nucleophiles.
Steric Molecular Weight, Molar Refractivity, Molecular VolumeThe size and shape of substituents could influence binding to enzyme active sites.
Hydrophobic LogP (Partition Coefficient)Could affect the ability of the analogs to cross cell membranes and reach their target.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure.

Such a model could then be used to predict the reactivity or activity of new, untested analogs, thereby guiding the synthesis of compounds with desired properties.

Advanced Analytical Methodologies for Detection and Profiling of Pyrimido 1,2 a Purin 10 1h One Adducts

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Ultrasensitive Quantification

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a cornerstone for the ultrasensitive quantification of M1dG and its metabolites. This powerful technique combines the superior separation capabilities of UHPLC, which utilizes sub-2 µm particle size columns for high resolution and speed, with the high selectivity and sensitivity of triple quadrupole mass spectrometry operating in selected-reaction monitoring (SRM) mode. nih.gov

The methodology typically involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by sample purification, often involving solid-phase extraction. oup.com The use of stable isotope-labeled internal standards, such as [¹⁵N₅]-M1dG or [¹³C, ¹⁵N₂]-M1dG, is crucial for accurate quantification by correcting for any analyte loss during sample preparation and analysis. nih.govnih.gov This approach allows for the detection of M1dG at levels as low as femtomoles. nih.gov For instance, a developed UHPLC-MS/MS method demonstrated the ability to detect 0.5 fmol of 1,N⁶-ethenodeoxyadenosine (εdA) and 0.3 fmol of 3,N⁴-ethenodeoxycytidine (εdC) in 1.0 mL of human urine, showcasing the remarkable sensitivity of this technique for DNA adduct analysis. nih.gov

Researchers have successfully applied UHPLC-MS/MS to quantify M1dG and its oxidized metabolite, 6-oxo-M1dG, in various biological matrices, including genomic and mitochondrial DNA from cell cultures and tissues. nih.govnih.gov These studies have revealed basal levels of M1dG in untreated cells and have been instrumental in tracking the formation and repair of these adducts following exposure to inducing agents. nih.gov

Table 1: Basal Levels of M1dG in DNA from Various Sources as Determined by LC-MS/MS

Sample TypeM1dG LevelReference
Human Cell Lines (nuclear DNA)~1.5 adducts per 10⁸ dG nih.gov
Human Cell Lines (mitochondrial DNA)~2 adducts per 10⁶ dG nih.gov
RAW264.7 Macrophages (nuclear DNA)~1 adduct per 10⁶ nucleotides nih.gov
Rat Tissues (nuclear DNA)0.8 - 4.2 adducts per 10⁸ nucleotides nih.govscispace.com
Rat Liver (mitochondrial DNA)2-fold higher than nuclear DNA nih.govscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Adduct Analysis in Oligonucleotides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and site-specific analysis of M1dG adducts within defined oligonucleotide sequences. usp.org Unlike mass spectrometry, which provides information on the mass-to-charge ratio of the adduct, NMR can reveal the three-dimensional structure of the adducted DNA, including the conformation of the adduct itself and its impact on the local DNA structure. usp.org

One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY and NOESY, are employed to assign proton resonances and determine through-space proximities, respectively. scilit.com Heteronuclear NMR, particularly ¹H-¹³C and ¹H-¹⁵N HSQC experiments, can provide detailed information about the chemical environment of specific atoms within the adduct and the surrounding DNA bases. usp.org These analyses have been critical in understanding how the M1dG adduct perturbs the DNA double helix, affecting base pairing and stacking interactions.

For example, NMR studies have been used to characterize the structure of oligonucleotides containing M1dG, providing insights into its mutagenic potential. researchgate.net Furthermore, NMR has been instrumental in identifying and characterizing metabolites of M1dG, such as 6-oxo-M1dG, by comparing their spectral data with that of the parent compound. researchgate.net The ability to unambiguously determine the site and stereochemistry of the adduct within an oligonucleotide makes NMR a powerful complementary technique to mass spectrometry. usp.org

Development and Application of Immunoaffinity-Based Assays for Pyrimido[1,2-a]purin-10(1H)-one Adducts

Immunoaffinity-based assays offer a highly specific and sensitive approach for the detection and enrichment of M1dG adducts from complex biological samples. These methods rely on the production of monoclonal antibodies (mAbs) that specifically recognize and bind to the M1dG adduct. nih.govoxfordbiomed.com

The development of such assays begins with the generation of monoclonal antibodies against the M1dG adduct, often by immunizing mice with a carrier protein conjugated to the adduct. oxfordbiomed.com These antibodies are then extensively characterized for their specificity and affinity. oxfordbiomed.com Once a highly specific antibody is obtained, it can be used in various assay formats.

One common application is immunoaffinity purification, where the antibody is covalently linked to a solid support, such as sepharose beads. nih.govnih.gov This immunoaffinity matrix is then used to selectively capture M1dG or M1dG-containing DNA fragments from a complex mixture, such as digested genomic DNA or urine. nih.govnih.gov The enriched adducts can then be quantified by a sensitive detection method like LC-MS/MS. nih.gov This combination of immunoaffinity enrichment followed by mass spectrometric detection provides excellent specificity and sensitivity.

Another application is the immunoslot blot assay, which allows for the quantification of M1dG in DNA samples. oxfordbiomed.com In this assay, denatured DNA is immobilized on a membrane and then probed with the anti-M1dG antibody. The amount of bound antibody, which is proportional to the number of M1dG adducts, is then detected using a labeled secondary antibody. This method can detect as little as 5 fmol of the M1dG adduct in modified DNA. oxfordbiomed.com

Exploration of Novel Probes and Labeling Strategies for Enhanced Detection

The continuous pursuit of enhanced sensitivity and novel detection modalities for M1dG adducts has led to the exploration of innovative probes and labeling strategies. These approaches aim to overcome the limitations of existing methods and to enable detection in different contexts, such as in single molecules or with higher throughput.

One area of exploration is the use of aldehyde-reactive probes. researchgate.net M1dG exists in equilibrium with a ring-opened aldehyde form, which can be targeted by probes that react specifically with aldehydes. researchgate.net This strategy can help to stabilize the adduct and prevent its loss during analysis. researchgate.net

Another avenue involves the development of novel labeling strategies for nucleic acids that could be adapted for M1dG detection. These include enzymatic methods, such as using methyltransferases to attach labels to specific DNA sequences, and chemical methods, like using photoreactive reagents to label DNA. nih.govthermofisher.com For instance, sequence-specific labeling could potentially be used to investigate the formation of M1dG at particular genomic locations. nih.gov

Furthermore, the development of biosensors for DNA adducts represents a promising future direction. mdpi.com These sensors could offer rapid and potentially real-time detection of M1dG, which would be invaluable for high-throughput screening and clinical diagnostics. While not yet specifically developed for M1dG, the principles of using molecularly imprinted polymers or other recognition elements on a sensor surface could be applied to create highly sensitive and selective biosensors for this important DNA adduct. mdpi.com The use of nucleic acid amplification techniques in conjunction with mass spectrometry is another novel approach that has been shown to provide ultrasensitive detection for other small molecules and could potentially be adapted for M1dG. rsc.org

Emerging Research Avenues and Future Challenges

Discovery and Characterization of Undiscovered Pyrimido[1,2-a]purin-10(1H)-one Adducts and Reaction Products

Pyrimido[1,2-a]purin-10(3H)-one (also known as M1G) is recognized as a reactive electrophile within the human genome. nih.govresearchgate.net Its chemical structure, particularly the pyrimido ring, is susceptible to nucleophilic attack. researchgate.net This inherent reactivity suggests that M1G can react with a variety of cellular nucleophiles beyond what has already been documented, leading to the formation of novel, yet undiscovered, cross-linked adducts and other reaction products. nih.govresearchgate.net

Initial studies have demonstrated that M1G reacts with hydroxylamines at a neutral pH to form oximes. nih.govresearchgate.net This reaction occurs significantly faster than the hydrolysis of M1G, highlighting its direct reactivity towards nucleophiles. nih.gov Furthermore, reactions with other nucleophilic species, such as tris(hydroxymethyl)aminomethane and hydrazines, have been observed, leading to the formation of enaminoimines and hydrazone conjugates, respectively. nih.govresearchgate.net

The potential for M1G to form a diverse range of adducts with endogenous molecules like amino acids, peptides, and other small molecules presents a significant area for future investigation. The identification and characterization of these novel adducts are crucial for a complete understanding of the biological consequences of M1G formation. Advanced analytical techniques will be instrumental in detecting and structurally elucidating these new products in complex biological matrices.

Development of Greener and More Efficient Synthetic Strategies for Complex this compound Analogs

The synthesis of this compound and its analogs is essential for research purposes, including the generation of standards for analytical detection and for toxicological studies. However, traditional synthetic methods for heterocyclic compounds often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. powertechjournal.comresearchgate.net Consequently, there is a growing emphasis on the development of "green" and more efficient synthetic strategies. tandfonline.combenthamdirect.comresearchgate.net

Modern synthetic approaches that align with the principles of green chemistry are being explored for the synthesis of various pyrimidine (B1678525) derivatives. powertechjournal.comresearchgate.nettandfonline.combenthamdirect.com These methods include:

Ultrasound-assisted synthesis: The use of ultrasound irradiation can enhance reaction rates and yields, often under milder conditions. nih.gov

Microwave-assisted synthesis: Microwave heating can dramatically reduce reaction times and improve efficiency. researchgate.net

Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a single step, increasing efficiency and reducing waste. nih.gov

Solvent-free or "neat" reactions: Conducting reactions without a solvent minimizes environmental impact and can simplify product purification. chemrxiv.org

Use of eco-friendly catalysts and solvents: The replacement of toxic catalysts and solvents with more benign alternatives is a key aspect of green chemistry. benthamdirect.comresearchgate.net

The application of these sustainable synthetic methodologies to the preparation of complex this compound analogs represents a significant future challenge and opportunity. Developing such methods will not only be environmentally responsible but will also facilitate the synthesis of a wider range of derivatives for structure-activity relationship studies.

Integration of Multi-Omics Approaches (e.g., Adductomics) for Comprehensive Molecular Profiling

To fully grasp the biological impact of this compound, a comprehensive understanding of its effects on various cellular processes is necessary. The integration of multiple "omics" disciplines offers a powerful approach to achieve this. medrxiv.orgnih.govnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the molecular perturbations caused by this adduct.

A particularly relevant emerging field is adductomics , which focuses on the global analysis of DNA and protein adducts. nih.govoup.com By applying adductomic strategies, researchers can systematically identify and quantify the full spectrum of adducts formed by this compound and its reactive precursors.

Integrating adductomics data with other omics datasets can reveal crucial insights into the downstream consequences of adduct formation. medrxiv.orgnih.govnih.govresearchgate.net For instance, correlating the presence of specific adducts with changes in gene expression (transcriptomics) and protein levels (proteomics) can help to elucidate the specific cellular pathways that are disrupted. nih.gov This multi-omics approach can uncover novel biomarkers of exposure and effect, and provide a more detailed understanding of the mechanisms underlying the toxicity and mutagenicity of this compound. acs.org

Further Elucidation of Structure-Function Relationships in Molecular and Biochemical Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. nih.gov The arrangement of atoms in its fused ring system dictates its reactivity and its ability to interact with cellular macromolecules. researchgate.net A key area for future research is the further elucidation of these structure-function relationships in a detailed molecular and biochemical context.

The electrophilic nature of the pyrimido ring is a critical determinant of its ability to form covalent adducts with DNA. nih.govresearchgate.net Understanding how modifications to this ring system or substitutions at various positions on the purine (B94841) scaffold affect its reactivity is crucial. This knowledge can be gained through the synthesis and biological evaluation of a diverse library of analogs. jraic.comnih.govresearchgate.netmdpi.comnih.gov

Investigating the interactions of this compound and its metabolites with key cellular machinery, such as DNA polymerases and repair enzymes, is also essential. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, can provide atomic-level insights into how this adduct is recognized (or misrecognized) by these proteins. This information is vital for understanding its mutagenic potential and the cellular mechanisms that have evolved to mitigate its harmful effects.

By systematically probing the relationship between the structure of this compound and its biochemical behavior, scientists can better predict the biological consequences of its formation and potentially design strategies to counteract its detrimental effects.

Q & A

Q. What are the primary mechanisms of M1G formation in DNA?

M1G arises from the reaction of deoxyguanosine with malondialdehyde (MDA), a lipid peroxidation byproduct, or base propenal, a DNA peroxidation product. MDA reacts with the exocyclic amino group of deoxyguanosine, forming a cyclic adduct through a Schiff base intermediate. This process is accelerated under oxidative stress conditions, such as inflammation or exposure to reactive oxygen species (ROS) .

Q. What analytical methods are commonly used to detect and quantify M1G in DNA?

The gold standard involves PFBHA derivatization followed by LC-MS/MS analysis . This method selectively traps the aldehyde group of M1G using pentafluorobenzyl hydroxylamine (PFBHA), enabling sensitive detection at levels as low as 1 M1G/10⁸ nucleotides. Alternative approaches include HPLC with UV detection (A260/A280 ratios for purity) and immunoassays, though the latter may lack specificity for low-abundance adducts .

Q. How does lipid peroxidation contribute to M1G formation in vivo?

Lipid peroxidation generates MDA, which diffuses into the nucleus and reacts with DNA. Glutathione peroxidase 4 (GPX4) knockout studies demonstrate that impaired lipid peroxidation protection increases M1G levels, linking oxidative membrane damage to genomic instability .

Q. What are the basic criteria for selecting DNA isolation methods in M1G studies?

Key criteria include:

  • Minimizing artifactual M1G formation during extraction (e.g., avoiding phenol-based methods with Tris buffers, which can degrade adducts).
  • Maximizing DNA yield and purity (A260/A280 ratios ~1.8).
  • Compatibility with downstream derivatization steps (e.g., PFBHA treatment) .

Advanced Research Questions

Q. How can DNA isolation protocols be optimized to minimize artifactual M1G formation or loss?

  • Method F (salting-out protocol) outperforms phenol-based methods (Methods C–E) and NaI/SDS fractionation (Method G) by yielding high-purity DNA (A260/A280 = 1.8) and 95% recovery of purine bases. It avoids Tris buffers and phenolic oxidants, which artificially reduce M1G levels .
  • Low-temperature workflows (4°C) and antioxidants (e.g., TEMPO) show no significant impact on M1G levels, suggesting secondary ROS damage is less likely during isolation compared to primary lesions like 8-OH-dG .

Q. Why do reported M1G levels vary by orders of magnitude across studies?

Discrepancies stem from:

  • Methodological artifacts : Early studies using Tris-buffered phenol or immunoassays overestimated M1G due to nonspecific detection. LC-MS/MS with PFBHA derivatization reduces false positives .
  • Tissue-specific variation : Mitochondrial DNA in rat liver contains 2× more M1G than nuclear DNA, while heart tissue shows 3.8× higher nuclear M1G than liver. Inconsistent organ sampling skews comparisons .

Q. Does M1G react with cellular nucleophiles, and how does this affect its mutagenicity?

M1G directly reacts with hydroxylamines at neutral pH to form oximes, bypassing hydrolysis to N²-(3-oxo-1-propenyl)-dG. This electrophilicity enables crosslinking with proteins or other DNA bases, contributing to frameshift mutations in Salmonella typhimurium assays .

Q. How do tissue-specific factors influence M1G adduct accumulation?

In rats, M1G levels follow this hierarchy: heart > lung > liver ≈ kidney ≈ brain . Mitochondrial DNA in the liver has double the nuclear DNA adducts, likely due to proximity to lipid-rich membranes and ROS generation .

Q. What methodological controls are critical for validating M1G quantification in LC-MS/MS?

  • Internal standards : Stable isotope-labeled M1G (e.g., ¹³C/¹⁵N-M1G) corrects for matrix effects.
  • Positive controls : MDA-treated DNA spiked into tissue homogenates ensures recovery efficiency.
  • Blind replicates : At least five replicates per sample to account for biological variability .

Q. How does M1G’s stability under varying pH conditions impact experimental design?

M1G is alkali-labile, degrading at pH > 7. Use neutral buffers (HEPES) during DNA isolation and storage. For oligonucleotide synthesis, protect M1G with tert-butylphenoxyacetyl groups and deprotect with K₂CO₃/methanol to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 2
Pyrimido[1,2-a]purin-10(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.